molecular formula C10H12N2O4 B8340324 Methyl 2-methyl-4-(methylamino)-3-nitrobenzoate

Methyl 2-methyl-4-(methylamino)-3-nitrobenzoate

Cat. No.: B8340324
M. Wt: 224.21 g/mol
InChI Key: QSMMGIDJCPGCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-4-(methylamino)-3-nitrobenzoate is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 2-methyl-4-(methylamino)-3-nitrobenzoate

InChI

InChI=1S/C10H12N2O4/c1-6-7(10(13)16-3)4-5-8(11-2)9(6)12(14)15/h4-5,11H,1-3H3

InChI Key

QSMMGIDJCPGCKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])NC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iodomethane (125 uL, 2.0 mmol) was added to a mixture of the methyl 4-amino-2-methyl-3-nitrobenzoate (400 mg, 1.9 mmol) and sodium hydride (60% oil dispersion, 84 mg, 2.1 mmol) in tetrahydrofuran (10 mL) at 0° C. The reaction mixture was slowly warmed to room temperature and stirred for 18 hours. The reaction mixture was quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined extract was washed with water (2×30 mL), brine (30 mL), dried over sodium sulfate, filtered and concentrated, then purified by flash chromatography (25% ethyl acetate in hexanes) to give methyl 2-methyl-4-(methylamino)-3-nitrobenzoate (308 mg, 72% yield). 1H NMR (400 MHz, CDCl3): 7.94 (d, 1H), 6.63 (d, 1H), 5.68 (br, 1H), 3.86 (d, 2H), 2.58 (s, 3H); MS (EI) for C10H12N2O4: 225 (MH+).
Quantity
125 μL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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